N-benzyl-4-ethoxyaniline
Overview
Description
N-benzyl-4-ethoxyaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group attached to the nitrogen atom and an ethoxy group attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-benzyl-4-ethoxyaniline involves the nucleophilic substitution of 4-ethoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-ethoxybenzaldehyde with benzylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as reactive extrusion and mechanochemistry can be employed to scale up the synthesis while minimizing solvent use and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-4-ethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Reagents such as bromine or nitric acid can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas over palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-benzyl-4-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxyaniline and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
N-benzyl-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-benzyl-4-hydroxyaniline: Contains a hydroxy group instead of an ethoxy group.
N-benzyl-4-chloroaniline: Features a chloro group instead of an ethoxy group.
Uniqueness: N-benzyl-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
N-benzyl-4-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVBVZMMZMKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354358 | |
Record name | N-benzyl-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72753-31-2 | |
Record name | N-benzyl-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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